molecular formula C11H9N3O B2885283 1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) CAS No. 301344-08-1

1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI)

Cat. No.: B2885283
CAS No.: 301344-08-1
M. Wt: 199.213
InChI Key: HILDGRNBKLPHNJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) is a benzimidazole derivative characterized by an acetonitrile group at the 2-position of the benzimidazole core and a 1-hydroxyethylidene substituent at the alpha position. This compound belongs to a class of nitrogen-containing heterocycles with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBFQHSARXPZMF-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C#N)/C1=NC2=CC=CC=C2N1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

The most widely reported approach involves the fusion of o-phenylenediamine with cyanoacetate esters under high-temperature conditions (180–200°C). This one-pot cyclocondensation eliminates water and ethanol, yielding 1H-benzimidazole-2-acetonitrile (Scheme 1). For example, Katsuyama and Kubo demonstrated that reacting 3,4-diaminobenzoic acid with ethyl cyanoacetate produces 5-hydroxymethyl-1H-benzimidazole-2-acetonitrile in 68% yield. Key advantages include operational simplicity and scalability, though regioselectivity challenges may arise with substituted o-phenylenediamines.

Ring Transformation of Benzodiazepine-3-carbonitrile

An alternative route employs benzodiazepine-3-carbonitrile as a precursor. Under basic conditions (e.g., KOH/EtOH), ring contraction via nucleophilic attack at the C-4 position generates the benzimidazole core. While less common due to precursor availability, this method offers superior control over substituent placement in polycyclic systems.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzimidazole compounds .

Scientific Research Applications

2-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-3-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

1H-Benzimidazole-2-acetonitrile,alpha-(hydroxyimino)-6-methyl-(9CI) (CAS: 321725-72-8) Substituents: A hydroxyimino group at the alpha position and a methyl group at the 6-position of the benzimidazole ring .

1H-Benzimidazole-2-acetonitrile,alpha-methylene-(9CI) (CAS: 80144-14-5)

  • Substituents: A methylene group instead of hydroxyethylidene at the alpha position .

1H-Benzimidazole-2-propanenitrile,1-methyl-(9CI) (CAS: 64266-26-8)

  • Substituents: A methyl group on the benzimidazole nitrogen and a propanenitrile chain .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1H-Benzimidazole-2-acetonitrile,alpha-(1-hydroxyethylidene)-(9CI) C₁₁H₁₀N₄O 214.23 Acetonitrile, 1-hydroxyethylidene
1H-Benzimidazole-2-acetonitrile,alpha-(hydroxyimino)-6-methyl-(9CI) C₁₀H₈N₄O 200.19 Acetonitrile, hydroxyimino, 6-methyl
1H-Benzimidazole-2-acetonitrile,alpha-methylene-(9CI) C₁₀H₇N₃ 169.18 Acetonitrile, methylene
1H-Benzimidazole-2-propanenitrile,1-methyl-(9CI) C₁₁H₁₁N₃ 185.22 Propanenitrile, N-methyl

Physicochemical Properties

  • Polarity and Solubility: The hydroxyethylidene group in the target compound enhances polarity compared to non-hydroxylated analogues like the methylene derivative (CAS: 80144-14-5), likely improving aqueous solubility .
  • Thermal Stability : Benzimidazole derivatives with electron-withdrawing groups (e.g., acetonitrile) exhibit higher thermal stability. For example, 1H-Benzimidazole,2-(1-chloroethyl)-4-methyl-(9CI) (CAS: 80567-70-0) has a predicted boiling point of 370.8°C, suggesting similar stability for the target compound .

Biological Activity

1H-Benzimidazole-2-acetonitrile, alpha-(1-hydroxyethylidene)-(9CI) is an intriguing compound due to its potential biological activities. This article compiles various research findings, synthesis methods, and biological evaluations related to this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, which is known for a wide range of biological activities. The molecular formula is C16H15N3C_{16}H_{15}N_3 with a molecular weight of approximately 245.28 g/mol. Its structure features a benzimidazole ring fused with an acetonitrile group, which contributes to its biological activity.

Synthesis

The synthesis of 1H-benzimidazole-2-acetonitrile derivatives often involves reactions with various substituents to enhance their activity. For example, the reaction of benzimidazole derivatives with aldehydes in the presence of sodium hydroxide leads to the formation of substituted compounds that exhibit improved biological properties .

Antiviral Activity

Recent studies have shown that certain benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds derived from benzimidazole have been evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). In one study, synthesized compounds demonstrated effective inhibition at concentrations as low as 10 µM . This suggests that 1H-benzimidazole-2-acetonitrile derivatives could be promising candidates for developing new antiviral agents.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has also been investigated. A series of substituted benzimidazoles were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Some derivatives displayed notable antibacterial activity, indicating that modifications in the structure can lead to enhanced efficacy against pathogenic bacteria .

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from benzimidazole have been shown to inhibit these enzymes effectively, which is particularly relevant for treating Alzheimer's disease. In vitro studies using Ellman's method revealed that several derivatives exhibited potent AChE inhibition, with some compounds showing selectivity towards AChE over BuChE .

Study on Hepatitis B Virus (HBV)

In a notable study, a derivative of 1H-benzimidazole-2-acetonitrile was tested for its ability to inhibit HBV replication in vitro. The compound demonstrated an impressive 86% inhibition rate at a concentration of 10 µM in a model using HepG2 cells transfected with NTCP gene . This highlights the potential of this compound as a therapeutic agent against viral infections.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between benzimidazole derivatives and their biological targets. These studies suggest that specific structural features allow these compounds to fit effectively into enzyme active sites, enhancing their inhibitory effects on target enzymes like AChE and viral proteins .

Data Tables

Activity Target IC50 Value Reference
HIV-1 RT InhibitionHIV-1 Reverse Transcriptase10 µM
Antibacterial ActivityE. coliVaries
AChE InhibitionAcetylcholinesteraseVaries
HBV Replication InhibitionHepatitis B Virus10 µM

Q & A

Q. What are the common synthetic routes for preparing 1H-Benzimidazole-2-acetonitrile, alpha-(1-hydroxyethylidene)-(9CI)?

The compound is typically synthesized via condensation reactions. A general approach involves reacting o-phenylenediamine derivatives with nitrile-containing aldehydes or ketones under acidic conditions. For example, the use of formic acid as a catalyst facilitates cyclization and dehydration, forming the benzimidazole core . Key reagents include:

  • o-Phenylenediamine derivatives (to form the benzimidazole backbone).
  • α-Cyanoketones or aldehydes (to introduce the acetonitrile and hydroxyethylidene groups).
  • Solvents like ethanol or DMF under reflux (60–100°C for 12–24 hours).

Methodological Tip : Characterization via NMR (¹H/¹³C), mass spectrometry (HRMS), and X-ray crystallography is critical to confirm structural integrity .

Q. How can researchers characterize the electronic properties of this compound for reactivity studies?

Density Functional Theory (DFT) calculations can predict electron distribution, while experimental techniques like UV-Vis spectroscopy and cyclic voltammetry provide insights into HOMO-LUMO gaps and redox behavior. For instance:

  • UV-Vis : Measure absorption maxima to identify π→π* transitions in the benzimidazole ring.
  • Cyclic Voltammetry : Determine oxidation/reduction potentials to assess stability under electrochemical conditions.
    Refer to PubChem data for analogous benzimidazoles to validate computational models .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Contradictions in biological studies (e.g., antimicrobial efficacy) often arise from variations in:

  • Test concentrations (e.g., µM vs. mM ranges).
  • Assay conditions (e.g., pH, temperature, or microbial strains).
  • Sample purity (impurities may interfere with activity).

Q. Methodological Approach :

  • Perform dose-response curves across multiple cell lines or microbial strains.
  • Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity).
  • Use meta-analysis to compare results across studies .

Q. What strategies optimize reaction conditions for improved yield and scalability?

Key variables include:

  • Catalysts : Transition metals (e.g., CuI) or organocatalysts to accelerate cyclization.
  • Solvent Systems : Switch from ethanol to ionic liquids for higher thermal stability.
  • Process Engineering : Use continuous flow reactors (as in industrial benzimidazole synthesis) to enhance mixing and reduce side reactions .

Q. Example Optimization Table :

VariableBaseline (Batch)Optimized (Flow)
Temperature80°C100°C
Reaction Time24 h2 h
Yield45%78%
Purity (HPLC)90%98%

Q. How does the hydroxyethylidene group influence the compound’s chemical reactivity?

The α-hydroxyethylidene moiety introduces steric hindrance and hydrogen-bonding capacity, which can:

  • Modulate Nucleophilicity : Reduce reactivity at the nitrile group in SN2 reactions.
  • Enhance Stability : Form intramolecular H-bonds with the benzimidazole nitrogen, as shown in crystallographic studies of similar derivatives .
  • Facilitate Chelation : Act as a ligand in metal complexes (e.g., with Cu²⁺ or Fe³⁺), relevant for catalytic applications .

Q. What advanced techniques validate the compound’s mechanism of action in medicinal chemistry studies?

  • Molecular Docking : Simulate binding affinity with target proteins (e.g., kinases or viral proteases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • CRISPR-Cas9 Knockout Models : Confirm target specificity in cellular assays .

Q. How can researchers address solubility challenges in in vitro assays?

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain bioactivity.
  • Nanoparticle Encapsulation : Employ liposomes or PLGA nanoparticles for sustained release.
  • Derivatization : Introduce sulfonate or PEG groups to enhance hydrophilicity .

Data Contradiction Analysis

Q. Why do spectral data (NMR/IR) vary between synthetic batches?

  • Tautomerism : The hydroxyethylidene group may exist in keto-enol equilibrium, altering peak positions.
  • Crystallinity : Amorphous vs. crystalline forms affect IR band intensities.
  • Solution pH : Protonation of the benzimidazole nitrogen shifts ¹H NMR signals.

Q. Resolution :

  • Record spectra in multiple solvents (CDCl₃ vs. DMSO-d₆).
  • Perform variable-temperature NMR to detect tautomeric shifts .

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